8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
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Overview
Description
8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a quinoline core structure, which is known for its diverse biological activities, and a piperidine moiety, which is commonly found in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The piperidine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways. Additionally, the 3-fluorophenylsulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-3-[(3-fluorophenyl)sulfonyl]-4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]quinoline
- 1,4-disubstituted piperidines
Uniqueness
8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is unique due to its specific combination of a quinoline core and a piperidine ring, which imparts distinct biological activities. The presence of the 3-fluorophenylsulfonyl group further enhances its pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
8-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-16-6-2-7-18(14-16)27(24,25)23-12-9-17(10-13-23)26-19-8-1-4-15-5-3-11-22-20(15)19/h1-8,11,14,17H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSAQCZABHOMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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